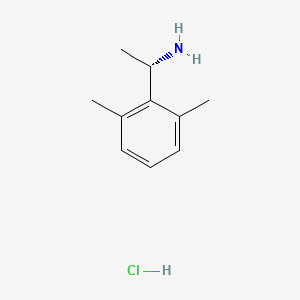

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

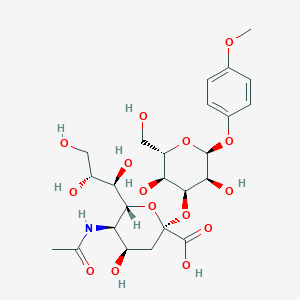

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chemical compound of interest in various scientific studies due to its structural and chemical properties. However, specific research directly addressing this compound was not found. Instead, insights can be drawn from related compounds and general chemical principles to understand its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds involves techniques such as the Friedel-Crafts alkylation, phase transfer catalyzed reactions, and condensation reactions, which could potentially be applied to synthesize (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride by adapting the starting materials and reaction conditions accordingly (Takahashi et al., 1995).

Molecular Structure Analysis

Molecular structure and properties can be experimentally investigated using techniques like X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory (DFT) can support experimental results, providing insights into geometrical parameters and vibrational frequencies of similar compounds (Chidan Kumar et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving related compounds can include condensation reactions leading to heterocyclization, as well as reactions with N,O- and N,N-binucleophiles to produce various heterocyclic compounds. These reactions demonstrate the reactivity and versatility of compounds with similar structural features (Moskvina et al., 2015).

Wissenschaftliche Forschungsanwendungen

Multifunctional Biocide : 2-(Decylthio)ethanamine hydrochloride, a compound related to (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, has been identified as a new multifunctional biocide with broad spectrum activity against bacteria, fungi, and algae, and properties of biofilm and corrosion inhibition (Walter & Cooke, 1997).

Chemical Synthesis : The compound has been utilized in chemical synthesis processes, such as in the condensation of 2,6-dimethylphenol with glyoxal and benzil (Mcgowan, Anderson, & Walker, 2010).

Base-catalyzed Hydrolysis : It has been studied in the context of acid-catalyzed hydrolysis of a Pyrazol α-Chloroacetanilide derivative, demonstrating its role in the generation of various chemical structures (Rouchaud et al., 2010).

Antiamoebic Activity : Derivatives of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride have been synthesized and shown to possess antiamoebic activity, with some compounds demonstrating better activity than the standard drug metronidazole (Zaidi et al., 2015).

Controlled Substances Research : Research has been conducted on synthetic phenethylamines, including derivatives of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, to understand their effects and potential for abuse (Federal Register, 2016).

Psychoactive Effects in Rodents : Studies have been done on the locomotor and discriminative stimulus effects of novel hallucinogens, including derivatives of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, in rodents (Gatch, Dolan, & Forster, 2017).

In vivo Metabolism Studies : The in vivo metabolism of related compounds in rats has been investigated, providing insights into the metabolic pathways and potential toxicological profiles (Kanamori et al., 2002).

Analytical Characterization : There have been studies on the analytical characterization of hallucinogenic derivatives of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride, contributing to forensic and toxicological analysis (Zuba & Sekuła, 2013).

Eigenschaften

IUPAC Name |

(1S)-1-(2,6-dimethylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVDNTMMKLGBLJ-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@H](C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704148 |

Source

|

| Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269437-72-0, 1213479-78-7 |

Source

|

| Record name | Benzenemethanamine, α,2,6-trimethyl-, hydrochloride (1:1), (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1269437-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-(2,6-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)